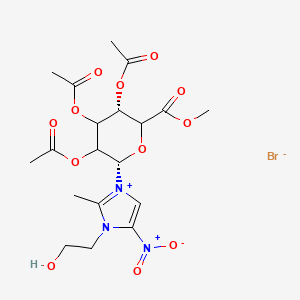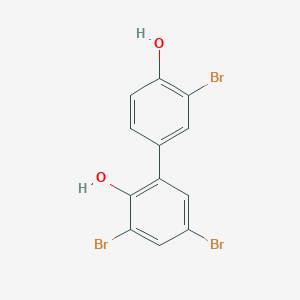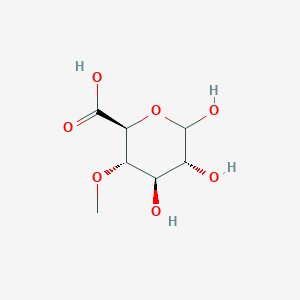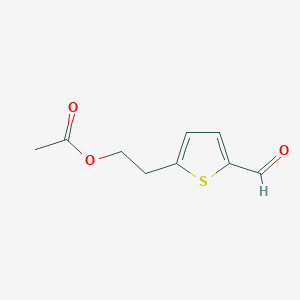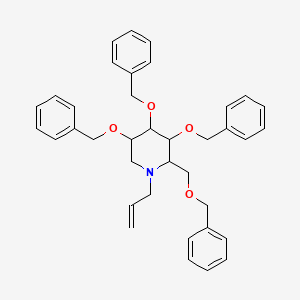![molecular formula C10H8F3N3 B13859967 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1290181-38-2](/img/structure/B13859967.png)
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,3,6-trifluorobenzyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to yield the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: can be compared with other similar compounds, such as:
5-[(2,4,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.
5-[(2,3,4-trifluorophenyl)methyl]-1H-pyrazol-3-amine: Another isomer with distinct properties due to the position of the fluorine atoms.
The uniqueness of This compound
Propriétés
Numéro CAS |
1290181-38-2 |
|---|---|
Formule moléculaire |
C10H8F3N3 |
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3/c11-7-1-2-8(12)10(13)6(7)3-5-4-9(14)16-15-5/h1-2,4H,3H2,(H3,14,15,16) |
Clé InChI |
MGZRWJPEDYTSCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CC2=CC(=NN2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
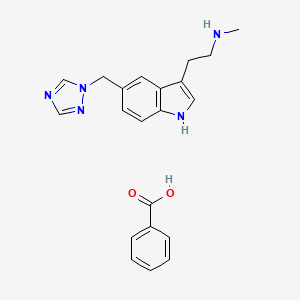
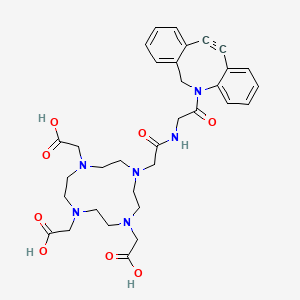

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
